molecular formula C13H9F17O2 B128953 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate CAS No. 150225-00-6

1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate

Cat. No.: B128953
CAS No.: 150225-00-6
M. Wt: 520.18 g/mol
InChI Key: SMQMUBNEBGDJAY-UHFFFAOYSA-N
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Description

1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C13H9F17O2 and its molecular weight is 520.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surface Modification and Repellency

A significant application of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate is found in the field of surface modification for imparting water and oil repellency. In a study by Furukawa and Kotera (2003), a series of fluorinated polysiloxanes (FLSs) including this compound were synthesized to treat polyester fabrics, aiming to evaluate their water and oil repellency. The study found that fabrics treated with FLSs demonstrated moderate to good levels of water repellency but varied in oil repellency effectiveness. The unique structure of heptadecafluoroundecyl acetate was instrumental in achieving these repellent properties, showcasing the compound's utility in creating surfaces resistant to both water and oil. This has implications for developing advanced textiles and materials with enhanced durability and protective capabilities (Furukawa & Kotera, 2003).

Liquid Chromatography and Sensitivity Enhancement

Another critical application of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate is in enhancing the selectivity and sensitivity of analytical methods, such as liquid chromatography. Sakaguchi et al. (2015) developed a method involving precolumn derivatization with this compound for the selective and sensitive determination of 5-hydroxyindoles. This method capitalized on the fluorous interaction properties of the compound to improve the selectivity and sensitivity of the liquid chromatography analysis of biological samples, demonstrating its potential in biochemical and medical research for the detection of trace analytes in complex matrices (Sakaguchi et al., 2015).

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate plays a significant role in various biochemical reactions due to its unique properties. It interacts with several enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially altering their structure and function. For instance, it can bind to hydrophobic pockets in proteins, affecting their activity and stability. Additionally, this compound can inhibit or activate certain enzymes by binding to their active sites or allosteric sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt lipid rafts in cell membranes, affecting signal transduction pathways. It may also modulate the expression of genes involved in lipid metabolism and stress responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, through hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound’s effects on cellular function may also change, with potential long-term impacts on cell viability and function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. It is important to determine the threshold doses for both beneficial and adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, potentially altering metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall effects on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in lipid droplets or the endoplasmic reticulum, where it can interact with lipid metabolism enzymes. The localization of the compound can influence its effects on cellular processes and overall function .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMUBNEBGDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382073
Record name (Perfluorooctyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150225-00-6
Record name (Perfluorooctyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.